

Spectroscopic Profile of Methyl Penta-2,4-dienoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl penta-2,4-dienoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl penta-2,4-dienoate**, a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a core reference for researchers and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl penta-2,4-dienoate**. It is important to note that a complete, experimentally verified dataset from a single source is not publicly available. Therefore, the data presented is a compilation from various sources, including data for structurally similar compounds, and should be considered as a reference guide.

Table 1: ^1H NMR Spectroscopic Data (Predicted and from Related Compounds)

Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz	Notes
H2	5.8 - 6.0	d	~15	Trans coupling with H3
H3	7.2 - 7.4	dd	~15, ~10	Coupling to H2 and H4
H4	6.2 - 6.4	m	-	Complex coupling with H3 and H5
H5	5.3 - 5.5	m	-	Vinyl protons
OCH ₃	~3.7	s	-	Methyl ester

Note: Data is based on typical values for similar α,β -unsaturated esters and diene systems. Experimental data for the closely related methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate shows vinylic protons in the range of 6.19-7.76 ppm and methyl ester protons at 3.76 and 3.86 ppm[1].

Table 2: ¹³C NMR Spectroscopic Data (Reference Data)

Carbon	Chemical Shift (δ) ppm	Notes
C=O	~167	Ester carbonyl
C2	~120	Vinylic carbon
C3	~145	Vinylic carbon
C4	~130	Vinylic carbon
C5	~135	Vinylic carbon
OCH ₃	~51	Methyl ester

Note: This data is referenced from spectral databases for similar structures. PubChem indicates the availability of a ¹³C NMR spectrum for **methyl penta-2,4-dienoate** in

SpectraBase[2].

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	~1710 - 1725	Strong
C=C Stretch (Diene)	~1600 - 1650	Medium to Strong
C-O Stretch (Ester)	~1250 - 1265	Strong
=C-H Bending (out of plane)	~900 - 1000	Strong

Note: PubChem indicates the availability of a vapor phase IR spectrum for **methyl penta-2,4-dienoate** in SpectraBase[2].

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
112	Moderate	[M] ⁺ (Molecular Ion)
97	Variable	[M - CH ₃] ⁺
81	High	[M - OCH ₃] ⁺
53	High	[C ₄ H ₅] ⁺

Note: The molecular weight of **methyl penta-2,4-dienoate** is 112.13 g/mol . The fragmentation pattern is expected to involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). PubChem indicates the availability of a GC-MS spectrum for **methyl penta-2,4-dienoate** in SpectraBase[2]. Predicted m/z values for various adducts are also available[2].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **methyl penta-2,4-dienoate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ¹³C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like **methyl penta-2,4-dienoate**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded first.
 - The sample is then placed in the IR beam path, and the sample spectrum is recorded.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .

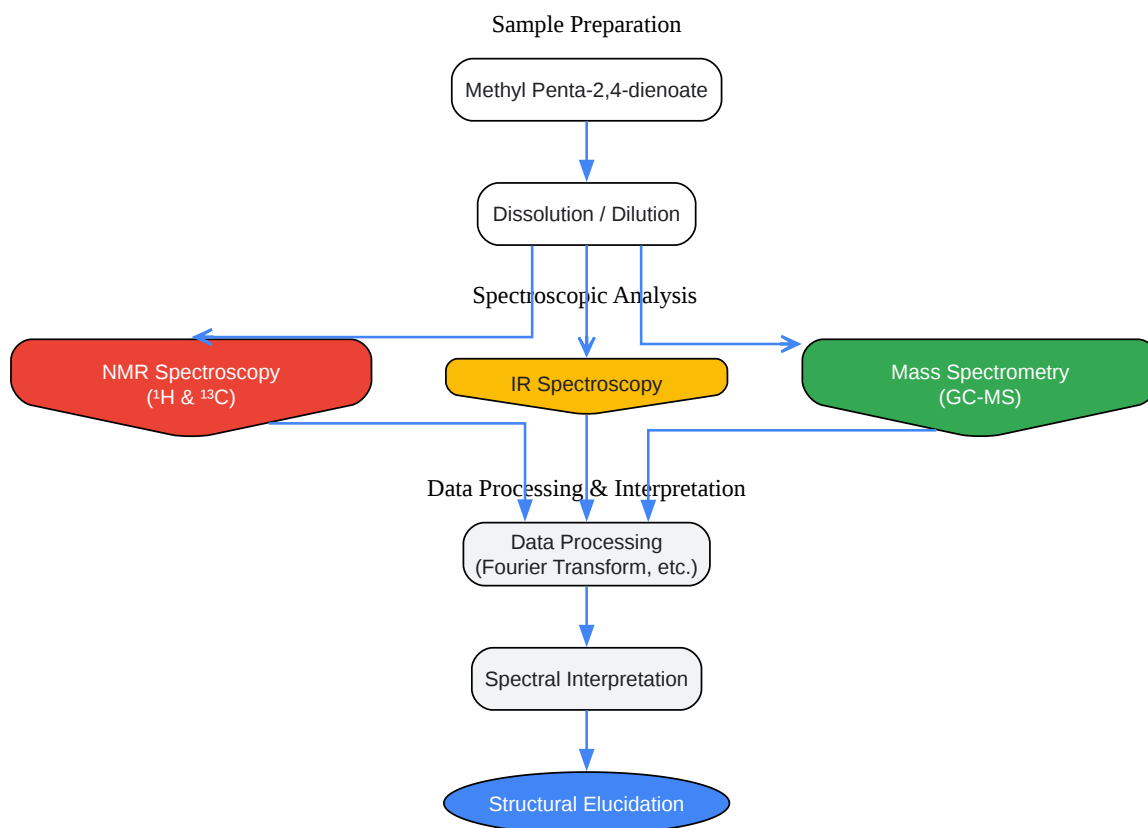
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **methyl penta-2,4-dienoate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Gas Chromatography (GC):
 - Injector: The sample solution (1 μL) is injected into the GC inlet, which is heated to a temperature that ensures rapid volatilization of the sample (e.g., 250 $^{\circ}\text{C}$).
 - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is typically used.
 - Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might be: initial temperature of 50 $^{\circ}\text{C}$ held for 2 minutes, then ramped to 250 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$.

- Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Mass Spectrometry (MS):
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).
 - Detector: The detector records the abundance of each ion.
 - Data Acquisition: The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **methyl penta-2,4-dienoate**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. Methyl (2E,4E)-5-Anilino-4-(methoxycarbonyl)penta-2,4-dienoate [mdpi.com]
- 2. Methyl penta-2,4-dienoate | C₆H₈O₂ | CID 6001087 - PubChem [pubchem.ncbi.nlm.nih.gov]
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